2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
2-benzyl-1,3-dihydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFXWAOSQODIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364048 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-96-7 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
- 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as key precursors.
- Benzyl halides or benzyl amines for introduction of the benzyl group at the 2-position.
- Acetic acid and catalytic hydrochloric acid as reaction media for cyclocondensation.
- Sodium hydride for deprotonation in alkylation steps.
- Aluminum chloride and dichloromethyl methyl ether for specific functional group transformations (e.g., hydroxymethylation).
Stepwise Synthetic Procedure
| Step | Reaction Type | Conditions & Reagents | Outcome |
|---|---|---|---|
| 1 | Formation of pyrrolo-pyridine core | Reflux 2-amino-pyrrole-carbonitrile with active methylene compounds (acetylacetone, ethyl cyanoacetate, malononitrile) in acetic acid with catalytic HCl for 4 hours | Formation of substituted pyrrolo[3,4-c]pyridine intermediates (e.g., 4a-c, 5a-c, 6a-c) |
| 2 | Alkylation | Treat intermediate with benzyl halide and sodium hydride in anhydrous solvent | Introduction of benzyl substituent at the 2-position |
| 3 | Cyclization and functional group modification | Acid catalysis to promote cyclization and further substitution | Formation of this compound with desired substituents |
| 4 | Purification | Silica gel column chromatography | Isolation of pure target compound |
Reaction Mechanisms and Analytical Data
Mechanistic Insights
Cyclocondensation : The amino group on the pyrrole attacks the electrophilic carbonyl carbon of the active methylene compound under acidic conditions, forming an imine intermediate. Proton transfers facilitate dehydration and ring closure to form the fused bicyclic pyrrolo-pyridine system.
Alkylation : Deprotonation of the pyrrolo-pyridine nitrogen or carbon adjacent to nitrogen by sodium hydride generates a nucleophilic site that attacks the benzyl halide, forming the benzyl-substituted product.
Hydroxymethylation (optional) : Electrophilic substitution with dichloromethyl methyl ether in the presence of aluminum chloride introduces hydroxymethyl groups at specific positions, followed by reduction with sodium borohydride to yield hydroxymethyl derivatives.
Spectroscopic and Analytical Characterization
| Analytical Technique | Key Observations for Pyrrolo-pyridine Derivatives |
|---|---|
| IR Spectroscopy | NH2 stretch around 3440 cm⁻¹; C=O stretch near 1675–1710 cm⁻¹; C=N imine bands ~1595 cm⁻¹; CN nitrile bands at 2196 cm⁻¹ (disappear upon cyclization) |
| ¹H NMR | Singlet for NH2 protons near δ 11.97–12.01 ppm; aromatic protons in typical regions; benzyl CH2 protons appear as singlets or multiplets depending on substitution |
| ¹³C NMR | Signals for C=O at δ ~159–171 ppm; imine C=N carbons near δ 153 ppm; disappearance of nitrile carbon signal (~114 ppm) upon cyclization |
| Mass Spectrometry | Molecular ion peaks consistent with expected molecular weights confirm structure |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bartoli Reaction + Benzylation | Nitro-pyridines, vinyl Grignard reagents | Grignard reagent, benzyl amines, Pd catalyst | Efficient for substituted pyrrolo-pyridines | Requires handling of sensitive reagents |
| Cyclocondensation with Active Methylene Compounds | 2-Amino-pyrrole-carbonitrile derivatives | Acetic acid, catalytic HCl, acetylacetone/ethyl cyanoacetate/malononitrile | Straightforward, scalable | Requires purification steps |
| Alkylation with Benzyl Halides | Pyrrolo-pyridine intermediates | Benzyl halide, sodium hydride | Direct introduction of benzyl group | Base-sensitive substrates may limit scope |
Research Findings and Practical Considerations
The cyclocondensation method is robust and allows for diverse substitution patterns, including benzyl groups at the 2-position, by selecting appropriate alkylating agents.
Reaction conditions such as reflux time (typically 4 hours), acid catalyst concentration, and solvent choice significantly affect yield and purity.
Purification by silica gel chromatography is essential to isolate the target compound from side products and unreacted starting materials.
Spectroscopic data consistently confirm the successful formation of the fused bicyclic system and the presence of benzyl substituents.
The synthetic methods are adaptable for scale-up with optimization of reagent ratios and reaction parameters.
Chemical Reactions Analysis
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyridine or pyrrole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, which is a common target in cancer therapy .
Comparison with Similar Compounds
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the benzyl group, which may affect its biological activity and chemical properties.
7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Contains additional functional groups that may enhance its antimicrobial activity.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure but include a pyrazine ring, which can lead to different biological activities.
Biological Activity
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C14H14N2
- Molecular Weight : 210.28 g/mol
- CAS Number : 368441-96-7
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell viability in various cancer cell lines, including breast and ovarian cancer cells. The compound this compound has shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells .
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | MDA-MB-231 (Triple-negative) | 6.25 | Anticancer |
| MCF-7 (HER2-positive) | >200 | Limited activity |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that pyrrolo[3,4-c]pyridine derivatives can exhibit activity against various bacteria and fungi. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
3. Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral effects as well. In vitro assays revealed that some compounds possess inhibitory activity against viral enzymes, making them candidates for further development in antiviral therapies .
The biological activities of this compound are attributed to several mechanisms:
- Targeting Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression.
- Interference with Cell Cycle : The ability to induce cell cycle arrest in cancer cells has been observed.
- Apoptosis Induction : Evidence indicates that the compound may promote apoptosis in malignant cells through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of pyrrolo[3,4-c]pyridine derivatives:
- Study on MDA-MB-231 Cells : A focused investigation revealed that specific derivatives significantly reduced cell viability at concentrations as low as 6.25 µM.
- Antimicrobial Evaluation : Compounds derived from the pyrrolo[3,4-c]pyridine scaffold were tested against clinical isolates of Staphylococcus aureus, showing promising results with MIC values below 15 µg/mL.
Q & A
Q. What are the key synthetic routes for 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of the pyrrolo[3,4-c]pyridine core. For example, benzylation at the 2-position can be achieved using NaH as a base and TsCl for tosylation, followed by coupling with benzyl halides or Grignard reagents (e.g., PhMgBr in THF). Critical steps include palladium-catalyzed cross-coupling (e.g., with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃) and oxidation with MnO₂ to stabilize intermediates . Optimization may involve adjusting solvent systems (e.g., toluene/EtOH for improved solubility) and temperature control (e.g., 105°C for Suzuki-Miyaura coupling efficiency).
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify benzyl group integration and dihydro-pyrrolo ring proton environments.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., exact mass 120.0375 for intermediates) .
- HPLC with UV/Vis or MS detection : For purity assessment, especially to detect regioisomeric byproducts (common in fused-ring systems) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Prioritize assays aligned with reported activities of pyrrolo[3,4-c]pyridines:
- Enzyme inhibition : Test against aldose reductase (relevant for antidiabetic activity) using spectrophotometric NADPH depletion assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .
- Neurological targets : Radioligand binding assays for sigma receptors (linked to neuroprotective effects) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
Key modifications include:
- Substitution at the benzyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Ring saturation : Compare 2,3-dihydro vs. fully aromatic pyrrolo-pyridine derivatives to modulate receptor binding kinetics .
- Heteroatom incorporation : Replace the benzene ring with pyridine (aza-substitution) to alter solubility and target engagement . Prioritize computational docking (e.g., AutoDock Vina) to predict interactions with targets like HPK1 or sigma receptors .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Purity variations : Re-synthesize compounds using standardized protocols (e.g., ) and validate purity via HPLC .
- Assay conditions : Replicate studies using identical cell lines (e.g., Jurkat for immune modulation) and control for serum concentration in cell-based assays .
- Metabolic instability : Perform stability assays in liver microsomes to rule out false negatives due to rapid degradation .
Q. What mechanistic studies are critical to elucidate the compound’s antitumor activity?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify HPK1 inhibition, a mechanism noted in patent literature .
- Apoptosis markers : Use flow cytometry to quantify Annexin V/PI staining in treated cancer cells.
- Transcriptomic analysis : RNA-seq to identify pathways modulated by the compound (e.g., immune checkpoint regulators like PD-L1) .
Q. What strategies enable selective synthesis of stereoisomers or regioisomers in this scaffold?
- Chiral resolution : Use (R)- or (S)-1-benzyl-3,4-pyrrolidindiol as a chiral auxiliary, followed by catalytic hydrogenation to isolate enantiomers .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to control regioselectivity during halogenation or benzylation .
- Protecting groups : Boc protection of the pyrrolo nitrogen to prevent unwanted side reactions during functionalization .
Q. How can computational modeling improve the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Quantitative structure-property relationship (QSPR) : Calculate logP and polar surface area (PSA) using ChemAxon or MOE. Aim for PSA < 90 Ų and logP 2–5 for BBB penetration .
- Molecular dynamics (MD) simulations : Model interactions with P-glycoprotein to avoid efflux .
Methodological Considerations
- Data validation : Cross-reference biological results with structurally related compounds (e.g., pyrrolo[2,3-b]pyridines) to identify scaffold-specific trends .
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for Pd-catalyzed steps) to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
